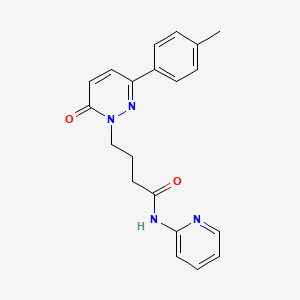

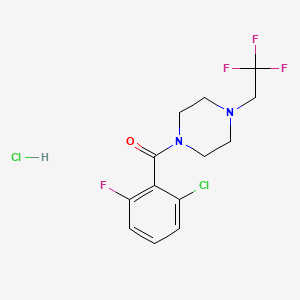

![molecular formula C16H16FN3O3S B2531614 3-氟-N-(1,3,6-三甲基-2,2-二氧化-1,3-二氢苯并[c][1,2,5]噻二唑-5-基)苯甲酰胺 CAS No. 2034404-92-5](/img/structure/B2531614.png)

3-氟-N-(1,3,6-三甲基-2,2-二氧化-1,3-二氢苯并[c][1,2,5]噻二唑-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiadiazole derivatives, including those similar to 3-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide, has been explored in various studies. For instance, non-symmetric 4,7-dibromobenzo[c][1,2,5]thiadiazole derivatives were synthesized using the Sonogashira cross-coupling reaction, which yielded good results . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, providing a solvent-free and efficient method . Additionally, fluorinated triazolothiadiazoles were obtained through the condensation of substituted amino triazole thiols with pentafluorobenzoic acid, demonstrating good yields .

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives is characterized by the presence of a benzothiadiazole core, which is a crucial component for their electronic properties. The derivatives synthesized in the studies presented absorption in the ultraviolet-visible region due to spin and symmetry allowed electronic transitions . The molecular docking study of the Schiff's bases indicated the importance of the thiadiazole scaffold in the interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of benzothiadiazole derivatives is influenced by their electronic structure. The compounds synthesized in the first study were found to be electroactive in both anodic and cathodic potential ranges, with oxidation and reduction potentials indicating the possibility of electron transfer reactions . The Schiff's bases synthesized in the second study were evaluated for their anticancer activity, suggesting that the chemical reactivity of these compounds is relevant to their biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazole derivatives are significant for their application in various fields. The compounds from the first study showed good thermal stability up to 200°C, and their HOMO and LUMO energies were calculated, indicating a substantial electrochemical band gap . The synthesized Schiff's bases exhibited promising anticancer activity and good oral drug-like behavior, as predicted by ADMET properties . The fluorinated triazolothiadiazoles also displayed moderate to good antiproliferative potency against various cancerous cell lines .

科学研究应用

基于芳基的合成路线

由相应芳基三氟甲磺酸盐使用氟化物生成的芳基,与 3-羟基-4-氨基噻二唑结合,导致选择性形成 3-氨基取代的苯并[d]异噻唑。该方法允许芳基前体和噻二唑的取代模式发生变化,以良好至优异的产率获得杂环。这种合成方法强调了该化合物在促进具有多种应用潜力的新型杂环结构开发中的作用,包括材料科学和药物 (Chen & Willis, 2015)。

抗菌活性

取代的 N-(苯并[d]噻唑-2-基) 化合物,衍生自 3-氟-N-(1,3,6-三甲基-2,2-二氧化-1,3-二氢苯并[c][1,2,5]噻二唑-5-基)苯甲酰胺的结构基序,已合成并对其对接特性和抗菌活性进行了评估。这些化合物对耐甲氧西林金黄色葡萄球菌 (MRSA) 表现出有希望的活性,展示了这种化学框架在开发新的抗菌剂中的潜力 (Anuse et al., 2019)。

荧光性质

已经报道了新型 3-苯并氧杂/噻唑-2-基喹诺啉马来酰亚胺的合成,包括那些衍生自 3-氟-N-(1,3,6-三甲基-2,2-二氧化-1,3-二氢苯并[c][1,2,5]噻二唑-5-基)苯甲酰胺的结构骨架。这些化合物在添加硫醇后表现出非常好的荧光增强,使其成为潜在的灵敏硫醇检测和定量试剂。这些性质表明该化合物在生化分析和分子成像中的效用 (Nair & Rajasekharan, 2004)。

抗癌活性

氟化的 3,6-二芳基-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑,与 3-氟-N-(1,3,6-三甲基-2,2-二氧化-1,3-二氢苯并[c][1,2,5]噻二唑-5-基)苯甲酰胺具有相似的结构基序,已合成并显示出对各种癌细胞系表现出中等到良好的抗增殖效力。这表明此类化合物在开发新型抗癌药物中的潜力 (Chowrasia et al., 2017)。

安全和危害

属性

IUPAC Name |

3-fluoro-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c1-10-7-14-15(20(3)24(22,23)19(14)2)9-13(10)18-16(21)11-5-4-6-12(17)8-11/h4-9H,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLDSLDQSHPTOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)F)N(S(=O)(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

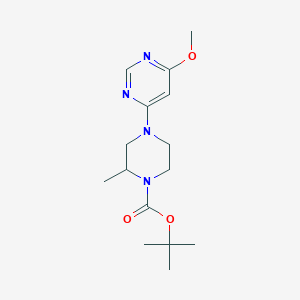

![(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2531534.png)

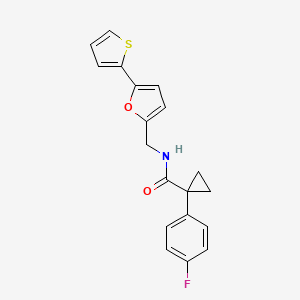

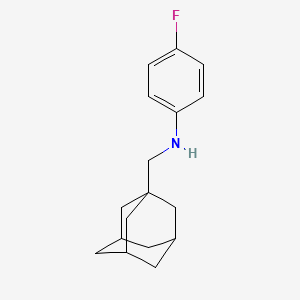

![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2531540.png)

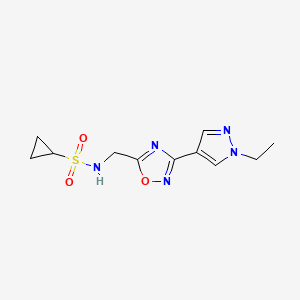

![tert-Butyl {3-[(3-aminopyridin-2-yl)amino]-2,2-dimethylpropyl}carbamate](/img/structure/B2531546.png)

![N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531547.png)

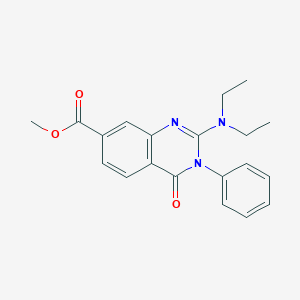

![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2531549.png)

![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/no-structure.png)